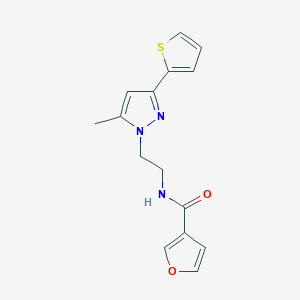![molecular formula C17H16N4O3 B2985288 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid CAS No. 2220177-96-6](/img/structure/B2985288.png)
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is a complex organic compound that features a diazirine group, an indole core, and a carboxylic acid functional group. This compound is notable for its use in chemical biology and biochemistry, particularly as a photo-crosslinking agent for studying protein-protein and protein-ligand interactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Diazirine Group: The diazirine group is synthesized through the reaction of an alkyne with a diazirine precursor under UV light to form a highly reactive carbene intermediate.
Indole Core Construction: The indole core is constructed using standard indole synthesis methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the diazirine formation and automated synthesis platforms for the coupling reactions .
化学反応の分析
Types of Reactions
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid undergoes several types of chemical reactions:
Photo-Crosslinking: Upon exposure to UV light, the diazirine group forms a reactive carbene intermediate that can covalently bond with nearby molecules.
Substitution Reactions: The indole core can undergo electrophilic substitution reactions due to its electron-rich nature.
Amide Bond Formation: The carboxylic acid group can form amide bonds with amines under appropriate conditions.
Common Reagents and Conditions
UV Light: Used to activate the diazirine group for photo-crosslinking.
Coupling Reagents: HATU, EDC, and bases like N,N-diisopropylethylamine for amide bond formation.
Electrophiles: For substitution reactions on the indole core.
Major Products
Covalent Adducts: Formed during photo-crosslinking with proteins or other biomolecules.
Substituted Indoles: Resulting from electrophilic substitution reactions.
科学的研究の応用
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is widely used in scientific research due to its unique properties:
Chemical Biology: Used as a photo-crosslinking agent to study protein-protein and protein-ligand interactions.
Biochemistry: Helps in identifying ligand-binding sites in proteins.
Medicinal Chemistry:
Industrial Applications: Used in the development of chemical probes and assays.
作用機序
The primary mechanism of action for 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bond with nearby amino acid residues in proteins, allowing for the identification of protein-protein or protein-ligand interactions . The indole core can also interact with various biological targets through its electron-rich aromatic system .
類似化合物との比較
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is unique due to its combination of a diazirine group, an indole core, and a carboxylic acid functional group. This combination allows for versatile applications in photo-crosslinking, chemical biology, and medicinal chemistry, making it a valuable tool for researchers .
特性
IUPAC Name |
6-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-3-6-17(20-21-17)7-4-15(22)19-11-9-13(16(23)24)12-5-8-18-14(12)10-11/h1,5,8-10,18H,3-4,6-7H2,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIZBALQQVGTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)NC2=CC(=C3C=CNC3=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine](/img/structure/B2985205.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2985206.png)

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)
![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)
![1-(3-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2985216.png)

![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)


